(1R,2R,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-09 is a synthetic organic compound that acts as a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant antiviral activity in vivo, reducing both lung viral loads and lung lesions in infected mice .
Preparation Methods
The synthesis of MI-09 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the core bicyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods for MI-09 would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
MI-09 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
MI-09 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of proteases and the development of new synthetic methodologies.
Biology: Employed in the study of viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential use in the treatment of coronavirus disease 2019 (COVID-19) due to its ability to inhibit the main protease of SARS-CoV-2.
Industry: Utilized in the development of new antiviral drugs and therapeutic agents .
Mechanism of Action
MI-09 exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This protease is essential for the replication of the virus, and its inhibition prevents the virus from processing its polyproteins into functional units. The molecular targets of MI-09 include the active site of the main protease, where it forms a covalent bond with the catalytic cysteine residue, thereby blocking the protease’s activity .
Comparison with Similar Compounds
MI-09 is similar to other SARS-CoV-2 main protease inhibitors, such as MI-23. MI-09 has shown superior in vivo antiviral activity, making it a more promising candidate for further development. Similar compounds include:
MI-23: Another SARS-CoV-2 main protease inhibitor with similar structure and function.
GC376: A broad-spectrum antiviral compound that inhibits the main protease of various coronaviruses.
PF-07321332: A clinical-stage SARS-CoV-2 main protease inhibitor with potent antiviral activity .
Properties
Molecular Formula |
C24H28F3N3O6 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(1R,2R,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C24H28F3N3O6/c1-23(2)17-10-30(18(32)12-35-15-3-5-16(6-4-15)36-24(25,26)27)20(19(17)23)22(34)29-14(11-31)9-13-7-8-28-21(13)33/h3-6,11,13-14,17,19-20H,7-10,12H2,1-2H3,(H,28,33)(H,29,34)/t13-,14-,17-,19-,20+/m0/s1 |
InChI Key |
RBWMYPKAPIYTJQ-DEGWKOFMSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@@H](N(C2)C(=O)COC3=CC=C(C=C3)OC(F)(F)F)C(=O)N[C@@H](C[C@@H]4CCNC4=O)C=O)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)COC3=CC=C(C=C3)OC(F)(F)F)C(=O)NC(CC4CCNC4=O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.